1,3,5-Trichloro-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene
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Overview
Description
1,3,5-Trichloro-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene is a complex organic compound with the molecular formula C18H19Cl3O4 It is characterized by the presence of three chlorine atoms and multiple ethoxy and phenoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trichloro-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene typically involves multiple steps, starting with the chlorination of benzene to introduce the chlorine atoms at the 1, 3, and 5 positions. Subsequent reactions involve the introduction of ethoxy and phenoxy groups through etherification reactions. Common reagents used in these steps include ethyl bromide, phenol, and sodium ethoxide. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of chlorinated compounds and reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trichloro-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove chlorine atoms or convert ethoxy groups to alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce aldehydes or acids.
Scientific Research Applications
1,3,5-Trichloro-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3,5-Trichloro-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The ethoxy and phenoxy groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Trichloro-2-[2-(2-chloroethoxy)ethoxy]benzene
- 1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene
- 1,2,4-Trichloro-5-(2,4,5-trichlorobenzyl)benzene
Uniqueness
1,3,5-Trichloro-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene is unique due to its specific arrangement of ethoxy and phenoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it valuable for specific applications.
Properties
IUPAC Name |
1,3,5-trichloro-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl3O4/c1-2-23-16-5-3-4-6-17(16)24-9-7-22-8-10-25-18-14(20)11-13(19)12-15(18)21/h3-6,11-12H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQIMEOCWZLGBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOCCOC2=C(C=C(C=C2Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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